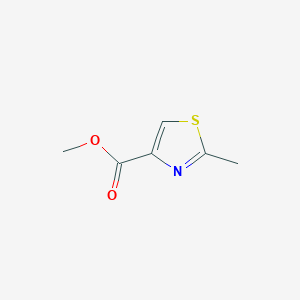

Methyl 2-methylthiazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERNAIKPVSQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564310 | |

| Record name | Methyl 2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6436-60-8 | |

| Record name | Methyl 2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-methylthiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the synthesis of methyl 2-methylthiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the Hantzsch thiazole synthesis, the most plausible and widely utilized method for constructing the thiazole ring system. This guide details the underlying reaction mechanism, provides a comprehensive experimental protocol adapted from established procedures for analogous compounds, and presents relevant quantitative data for researchers.

Core Synthesis Mechanism: The Hantzsch Thiazole Synthesis

The formation of the this compound core is achieved via the Hantzsch thiazole synthesis.[1] This classic condensation reaction involves the cyclization of a thioamide with an α-halocarbonyl compound.[1] For the target molecule, the specific reactants are thioacetamide (providing the C2-methyl and nitrogen atom) and methyl 2-chloroacetoacetate (providing the C4-carboxylate, C5, and sulfur atom).

The mechanism proceeds through several key steps:

-

Nucleophilic Attack: The sulfur atom of thioacetamide, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen (the α-carbon) of methyl 2-chloroacetoacetate. This forms a thioether intermediate.

-

Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This results in the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.

-

Dehydration: The final step is an acid- or base-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of the stable, aromatic thiazole ring.

The overall reaction can be visualized as follows:

Caption: Overall schematic of the Hantzsch thiazole synthesis.

A more detailed, step-by-step mechanistic pathway is illustrated below:

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2-methylthiazole-4-carboxylate, a heterocyclic building block of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific methyl ester, this document presents a combination of experimental data for closely related analogs and computationally predicted values for the target compound. This approach offers valuable insights for researchers working with this and similar molecular scaffolds.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its suitability for different reaction conditions in chemical synthesis.

Structural Information

-

IUPAC Name: Methyl 2-methyl-1,3-thiazole-4-carboxylate

-

Molecular Formula: C₆H₇NO₂S

-

Molecular Weight: 157.19 g/mol

-

Chemical Structure:

Tabulated Physicochemical Data

The following table summarizes the available experimental data for the parent carboxylic acid and the corresponding ethyl ester, alongside predicted values for this compound. These predictions were generated using established computational models to provide a reliable estimate where experimental data is currently unavailable.

| Property | This compound (Predicted) | 2-Methylthiazole-4-carboxylic acid (Experimental) | Ethyl 2-methylthiazole-4-carboxylate (Experimental) |

| CAS Number | Not Available | 35272-15-2[1][2] | 6436-59-5[3] |

| Melting Point (°C) | 45 - 55 | 145 - 150[1][2] or 159.0 - 163.0[4] | 54 - 58[3] |

| Boiling Point (°C) | ~230 - 240 (at 760 mmHg) | Decomposes before boiling | 242.1 ± 13.0 (Predicted)[5] |

| logP (Octanol/Water Partition Coefficient) | 1.35 ± 0.25 | - | - |

| Aqueous Solubility | Moderately Soluble | Slightly soluble | - |

| pKa (Acid Dissociation Constant) | ~1.5 (Thiazole Nitrogen) | ~3.7 (Carboxylic Acid)[6] | ~1.10 (Predicted)[5] |

Note: Predicted values are estimates and should be confirmed by experimental analysis.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are essential for reproducible research. As specific protocols for this compound are not publicly available, a general procedure for a fundamental property, melting point determination, is provided below.

Determination of Melting Point using a Digital Melting Point Apparatus

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.

Materials:

-

This compound (solid)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Firmly tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set the starting temperature to approximately 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to determine an approximate range.

-

Set the heating rate (ramp rate) to 1-2°C per minute for an accurate determination.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Begin the heating program.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the clear point).

-

The recorded range between the onset of melting and the clear point is the melting point range of the sample.

-

-

Post-Measurement:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

Visualizations

To aid in the understanding of the experimental workflow, a graphical representation is provided.

Caption: Experimental workflow for determining the melting point of a solid organic compound.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. 2-Methylthiazole-4-carboxylic acid 97 35272-15-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Methylthiazole-4-carboxylic Acid | 35272-15-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Ethyl 2-methylthiazole-4-carboxylate CAS#: 6436-59-5 [m.chemicalbook.com]

- 6. chemaxon.com [chemaxon.com]

An In-Depth Technical Guide to Methyl 2-methylthiazole-4-carboxylate and its Core Precursor

Core Compound: 2-Methylthiazole-4-carboxylic acid

The foundational molecule for generating Methyl 2-methylthiazole-4-carboxylate is 2-Methylthiazole-4-carboxylic acid. A thorough understanding of this precursor is essential.

Chemical Structure and Identification

Chemical Name: 2-Methyl-1,3-thiazole-4-carboxylic acid CAS Number: 35272-15-2[1] Molecular Formula: C₅H₅NO₂S Structure:

Caption: Chemical structure of 2-Methylthiazole-4-carboxylic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Methylthiazole-4-carboxylic acid. These properties are crucial for designing experimental conditions for its handling, reaction, and analysis.

| Property | Value | Reference |

| Molecular Weight | 143.16 g/mol | |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 145-150 °C | |

| SMILES String | Cc1nc(cs1)C(O)=O | |

| InChI Key | ZHDRDZMTEOIWSX-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound from 2-Methylthiazole-4-carboxylic acid is a standard esterification reaction. A common and effective method is Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2-Methylthiazole-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methylthiazole-4-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or distillation if necessary.

Synthesis Workflow

Caption: Synthesis of this compound.

Relevance in Drug Discovery and Development

The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The 2-aminothiazole ring system, in particular, has been investigated for a wide range of therapeutic applications.

Antimicrobial and Anticancer Potential

Derivatives of the 2-aminothiazole-4-carboxylate scaffold have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to be a potent inhibitor of M. tuberculosis H37Rv.[2][3] This highlights the potential of this chemical class in developing new anti-tubercular agents.

Furthermore, various 2-aminothiazole derivatives have been explored for their anticancer properties.[4] The versatility of the thiazole scaffold allows for structural modifications to optimize activity against different cancer cell lines.

The general workflow for utilizing this scaffold in drug discovery is outlined below.

Caption: Drug discovery workflow for thiazole scaffolds.

References

The Pivotal Role of Thiazole Carboxylates in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the edifice of medicinal chemistry. When functionalized with a carboxylate group, this scaffold gives rise to a class of compounds known as thiazole carboxylates, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of thiazole carboxylates, offering valuable insights for professionals engaged in drug discovery and development.

Core Biological Activities and Therapeutic Potential

Thiazole carboxylate derivatives have emerged as privileged structures in the quest for novel therapeutic agents, exhibiting a wide spectrum of pharmacological effects. Their versatility has led to the investigation of these compounds in diverse therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiazole carboxylates. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the disruption of essential cellular processes.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling pathways leading to angiogenesis. Several thiazole carboxylate derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade and inhibiting tumor-induced angiogenesis.[1]

Inhibition of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is an enzyme that plays a crucial role in the endocannabinoid system and is implicated in the progression of various cancers. Thiazole-5-carboxylate derivatives have been developed as selective inhibitors of MAGL, demonstrating potent anticancer activity.[2][3] By inhibiting MAGL, these compounds modulate lipid signaling pathways that are vital for tumor growth and survival.

Antimicrobial Activity

The thiazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. Thiazole carboxylates have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.

Neuroprotective Effects

Thiazole carboxamide derivatives have shown promise as neuroprotective agents, particularly through their modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4] These receptors are crucial for synaptic plasticity and their dysregulation is implicated in neurodegenerative diseases. By acting as negative allosteric modulators, these compounds can reduce excitotoxicity and offer a potential therapeutic strategy for conditions like Alzheimer's and epilepsy.[4]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Thiazole carboxamide derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative thiazole carboxylate derivatives against various targets and cell lines.

Table 1: Anticancer Activity of Thiazole Carboxylate Derivatives

| Compound ID | Target | Cell Line | Activity (IC₅₀/GI₅₀, µM) | Reference |

| 3g | MAGL | EKVX (Non-Small Cell Lung Cancer) | 0.865 (GI₅₀) | [2] |

| 3g | MAGL | MDA-MB-468 (Breast Cancer) | 1.20 (GI₅₀) | [2] |

| 4c | MAGL | HOP-92 (Non-Small Cell Lung Cancer) | 0.34 (GI₅₀) | [2] |

| 4c | MAGL | EKVX (Non-Small Cell Lung Cancer) | 0.96 (GI₅₀) | [2] |

| 4c | MAGL | MDA-MB-231/ATCC (Breast Cancer) | 1.08 (GI₅₀) | [2] |

| Compound III | VEGFR-2 | - | 0.051 (IC₅₀) | [7] |

| Compound 2f | COX-2 | Huh7 (Hepatocellular Carcinoma) | 17.47 (IC₅₀) | [6] |

| Compound 2f | COX-2 | HCT116 (Colon Carcinoma) | 14.57 (IC₅₀) | [6] |

Table 2: Enzyme Inhibitory Activity of Thiazole Carboxylate Derivatives

| Compound ID | Target Enzyme | Activity (IC₅₀, µM) | Reference |

| 3g | MAGL | 0.037 | [2] |

| 4c | MAGL | 0.063 | [2] |

| 2b | COX-1 | 0.239 | [5] |

| 2b | COX-2 | 0.191 | [5] |

| 2a | COX-2 | 0.958 | [5] |

| 2j | COX-2 | 0.957 | [5] |

| Compound 2a | COX-2 | 0.3 nM | [8] |

| Compound 2b | COX-2 | 1 nM | [8] |

| Compound 2c | COX-2 | 7 nM | [8] |

Table 3: AMPA Receptor Modulation by Thiazole Carboxamide Derivatives

| Compound ID | AMPA Receptor Subunit | Activity (IC₅₀, µM) | Reference |

| TC-2 | GluA2 | 3.02 | [4] |

| TC-2 | GluA2/3 | 3.04 | [4] |

| TC-2 | GluA1/2 | 3.1 | [4] |

| TC-2 | GluA1 | 3.20 | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of thiazole carboxylate derivatives, based on established literature.

General Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol describes a common route for the synthesis of a key intermediate for Dasatinib, a tyrosine kinase inhibitor.

-

Step 1: Amino Protection: 2-Aminothiazole-5-ethyl formate is reacted with benzyl chloroformate (CBZ-Cl) in the presence of a base such as sodium bicarbonate in a suitable solvent like dichloromethane to protect the amino group.

-

Step 2: Saponification: The resulting CBZ-protected ester is hydrolyzed using a base like sodium hydroxide in an ethanol/water mixture to yield the corresponding carboxylic acid.

-

Step 3: Amidation: The carboxylic acid is activated, for example with methanesulfonyl chloride, and then reacted with 2-chloro-6-methylaniline in a solvent such as pyridine to form the amide bond.

-

Step 4: Deprotection: The CBZ protecting group is removed using a reagent like aluminum trichloride in the presence of anisole to yield the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the thiazole carboxylate derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The thiazole carboxylate compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Thiazole carboxylates represent a highly versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel drugs targeting a wide range of diseases. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved therapeutic agents. This guide provides a foundational understanding of the current landscape of thiazole carboxylate research, serving as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. protocols.io [protocols.io]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Strategic Utility of Methyl 2-Methylthiazole-4-carboxylate in Modern Organic Synthesis

For Immediate Release

[City, State] – [Date] – Methyl 2-methylthiazole-4-carboxylate is emerging as a versatile and strategically important building block for synthetic chemists, particularly those engaged in the fields of medicinal chemistry and drug discovery. This in-depth technical guide explores the synthesis, properties, and diverse applications of this heterocyclic compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility in the construction of complex molecular architectures.

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. The specific substitution pattern of this compound, featuring a methyl group at the 2-position and a reactive carboxylate at the 4-position, offers a unique combination of stability and functionality for synthetic transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. This compound is the methyl ester derivative of 2-methylthiazole-4-carboxylic acid. While detailed experimental data for the ester is not extensively published, the properties of the parent carboxylic acid provide a valuable reference.

| Property | Value (for 2-Methylthiazole-4-carboxylic acid) | Reference |

| Molecular Formula | C₅H₅NO₂S | [1] |

| Molecular Weight | 143.17 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 145-150 °C | |

| Purity | >97% | [1] |

| InChIKey | ZHDRDZMTEOIWSX-UHFFFAOYAH | [1] |

| SMILES | c1(nc(sc1)C)C(=O)O | [1] |

Spectroscopic data for the parent carboxylic acid is available and provides a basis for the characterization of its methyl ester derivative.

Synthesis of this compound

The primary and most direct route to this compound is through the esterification of its parent, 2-methylthiazole-4-carboxylic acid. Several standard esterification protocols can be employed to achieve this transformation efficiently.

General Experimental Protocol: Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2]

Materials:

-

2-Methylthiazole-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., HCl, TsOH)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

A solution of 2-methylthiazole-4-carboxylic acid in a large excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an appropriate organic solvent and washed sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or distillation if necessary.

Other esterification methods, such as those employing thionyl chloride with methanol or dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), can also be adapted for this synthesis, particularly for acid-sensitive substrates.[3]

Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its functional groups. The ester moiety can undergo a variety of transformations, including hydrolysis, amidation, reduction, and reaction with Grignard reagents, to introduce further molecular diversity. The thiazole ring itself can participate in various C-H functionalization and cross-coupling reactions, although the presence of the electron-withdrawing carboxylate group influences its reactivity.

While specific, documented examples of the direct use of this compound as a building block are not abundant in the literature, its structural analogues, particularly the 2-amino derivatives, have been extensively studied. These studies provide valuable insights into the potential reactivity of the thiazole-4-carboxylate core.

For instance, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives has been explored for the development of novel fungicidal and antiviral agents.[4] In these syntheses, the carboxylate group is often a key handle for derivatization. Similarly, derivatives of 2-aminothiazole-4-carboxylate have been identified as active agents against Mycobacterium tuberculosis.[5]

A plausible synthetic application of this compound is its conversion to the corresponding aldehyde, 2-methylthiazole-4-carboxaldehyde, a valuable intermediate in its own right. This can be achieved through reduction of the ester to the alcohol, followed by oxidation. A related transformation has been documented for the synthesis of 4-methyl-5-formylthiazole, a key intermediate for the antibiotic Cefditoren Pivoxil, from the corresponding carboxylic acid chloride.[6]

Conclusion

This compound represents a valuable and under-explored building block in organic synthesis. Its straightforward synthesis from the corresponding carboxylic acid and the presence of a versatile ester functional group make it an attractive starting material for the synthesis of a wide range of more complex molecules. While direct applications are not yet widely reported, the extensive research on related thiazole-4-carboxylate derivatives highlights the immense potential of this scaffold in medicinal chemistry and materials science. Further exploration of the reactivity and synthetic applications of this compound is warranted and is expected to unlock new avenues for the efficient construction of novel chemical entities.

References

- 1. Synthonix, Inc > 35272-15-2 | 2-Methylthiazole-4-carboxylic acid [synthonix.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 2-methylthiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-methylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its identification, characterization, and application in research and development.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Thiazole C5-H |

| ~3.9 | s | 3H | O-CH₃ (Ester) |

| ~2.7 | s | 3H | Thiazole C2-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O (Ester) |

| ~160-165 | C2 (Thiazole) |

| ~145-150 | C4 (Thiazole) |

| ~125-130 | C5 (Thiazole) |

| ~52-55 | O-CH₃ (Ester) |

| ~18-22 | Thiazole C2-CH₃ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1720-1700 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium | C=N and C=C stretch (thiazole ring) |

| ~1300-1100 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Relative Intensity | Assignment |

| 157 | High | [M]⁺ (Molecular Ion) |

| 126 | Medium | [M - OCH₃]⁺ |

| 98 | Medium | [M - COOCH₃]⁺ |

| 57 | Medium | [COOCH₃]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for thiazole derivatives. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[1] Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal reference for chemical shifts (δ) in parts per million (ppm).[2] Data processing involves Fourier transformation, phasing, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Caption: General workflow for FT-IR spectroscopic analysis.

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk.[1] The spectrum is recorded over a range, for example, from 4000 to 400 cm⁻¹. The absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Caption: General workflow for Mass Spectrometry analysis.

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).[2] The sample is typically dissolved in a suitable solvent like methanol and introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions, providing information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

References

The Genesis and Evolution of 2-Methylthiazole-4-Carboxylic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, and synthetic methodologies of 2-methylthiazole-4-carboxylic acid esters. These compounds form a critical structural motif in numerous biologically active molecules and serve as vital intermediates in the synthesis of pharmaceuticals. This document provides a comprehensive overview of their chemical properties, detailed experimental protocols for their synthesis, and a historical perspective on their development.

Discovery and Historical Context

The story of 2-methylthiazole-4-carboxylic acid esters is intrinsically linked to the discovery of the thiazole ring itself. The foundational method for synthesizing this class of compounds is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In the context of 2-methylthiazole-4-carboxylic acid esters, this typically involves the reaction of an ester of 2-chloroacetoacetic acid with thioacetamide.

While Hantzsch's initial work laid the groundwork for thiazole chemistry, the specific synthesis and exploration of 2-methylthiazole-4-carboxylic acid esters evolved over time, driven by their utility as building blocks in organic synthesis. Another significant early contribution to thiazole synthesis was the Cook-Heilbron synthesis , discovered in 1947, which provides a route to 5-aminothiazoles.[3] Although not directly producing the title compounds, it expanded the toolbox for creating diverse thiazole derivatives.[3]

The development of pharmaceuticals has been a major driver in the renewed interest and optimization of synthetic routes to 2-methylthiazole-4-carboxylic acid esters. For instance, these esters are key intermediates in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout. This has led to the development of numerous patented, large-scale synthetic processes in recent decades.

Physicochemical Properties

This section summarizes the key physical and chemical properties of 2-methylthiazole-4-carboxylic acid and its common methyl and ethyl esters. The data has been compiled from various chemical suppliers and databases.

| Property | 2-Methylthiazole-4-carboxylic acid | Methyl 2-methylthiazole-4-carboxylate | Ethyl 2-methylthiazole-4-carboxylate |

| CAS Number | 35272-15-2[4] | 14542-15-5[5] | 6436-59-5[6] |

| Molecular Formula | C₅H₅NO₂S[4] | C₆H₇NO₂S[5] | C₇H₉NO₂S[6] |

| Molecular Weight | 143.16 g/mol [4] | 157.19 g/mol [5] | 171.22 g/mol [6] |

| Melting Point | 145-150 °C[4] | Not available | 54-58 °C[6] |

| Boiling Point | Not available | 233.933 °C (Predicted)[5] | Not available |

| Appearance | Solid[4] | Not available | Brownish orange crystalline powder[7] |

| Density | Not available | 1.245 g/cm³[5] | 1.198 g/cm³ (Predicted)[8] |

Synthetic Methodologies

The Hantzsch thiazole synthesis remains the most common and direct route to 2-methylthiazole-4-carboxylic acid esters. The general reaction scheme is presented below.

References

- 1. thieme.de [thieme.de]

- 2. synarchive.com [synarchive.com]

- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. 2-Methylthiazole-4-carboxylic acid 97 35272-15-2 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 2-メチルチアゾール-4-カルボン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Ethyl 2-methylthiazole-4-carboxylate CAS#: 6436-59-5 [m.chemicalbook.com]

Potential Therapeutic Applications of Methyl 2-methylthiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic applications of Methyl 2-methylthiazole-4-carboxylate is limited in publicly available literature. This guide infers potential applications and methodologies based on extensive research into closely related thiazole-4-carboxylate derivatives. The presented data and protocols should be considered as a starting point for investigation into this specific molecule.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. Thiazole derivatives have been successfully developed into drugs for a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The 2-methylthiazole-4-carboxylate core represents a key pharmacophore with significant potential for further functionalization and development into novel therapeutic agents. This guide explores the potential therapeutic applications of this compound by examining the established activities of its close structural analogs.

Potential Therapeutic Areas

Based on the biological activities of structurally similar thiazole-4-carboxylate derivatives, this compound could be investigated for the following therapeutic applications:

-

Anticancer Activity: Numerous thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

-

Antimicrobial Activity: The thiazole nucleus is a core component of several antimicrobial agents. Derivatives of thiazole-4-carboxylate have shown promising activity against a range of pathogens, including bacteria and fungi.

-

Anti-inflammatory Activity: Certain thiazole-containing compounds have been shown to modulate inflammatory pathways, suggesting potential applications in the treatment of inflammatory disorders.

Quantitative Biological Data of Related Thiazole-4-Carboxylate Derivatives

The following tables summarize the quantitative biological data for various thiazole-4-carboxylate derivatives, providing insights into the potential potency of compounds based on this scaffold.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide | A549 (Lung) | IC50 | 0.87 µM | N/A |

| 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide | A549 (Lung) | IC50 | 1.25 µM | N/A |

| Ethyl 2-(acetylamino)-4-methylthiazole-5-carboxylate | Various | GI50 (Mean) | >100 µM | N/A |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | Activity Metric | Value | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.06 µg/mL | [1][2] |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | >100 µg/mL | [1][2] |

| Ethyl 2-amino-4-methyl-5-thiazolecarboxylate Schiff bases | Staphylococcus aureus | MIC | 6.25-12.5 µg/mL | N/A |

| Ethyl 2-amino-4-methyl-5-thiazolecarboxylate Schiff bases | Escherichia coli | MIC | 12.5-25 µg/mL | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of thiazole-4-carboxylate derivatives. These protocols can be adapted for the investigation of this compound.

Synthesis of Thiazole-4-Carboxylate Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole ring system.

General Protocol:

-

Reaction Setup: To a solution of an appropriate thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add an α-haloketone (1.0 eq).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Example: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A mixture of ethyl 2-chloroacetoacetate (0.1 mol) and thiourea (0.1 mol) in ethanol (100 mL) is heated under reflux for 4 hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

Hantzsch Thiazole Synthesis Workflow.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

MTT Assay Experimental Workflow.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

The therapeutic effects of thiazole derivatives are often attributed to their interaction with specific molecular targets and modulation of key signaling pathways.

Inhibition of Protein Kinases in Cancer

Many thiazole-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For example, some derivatives may target kinases in the EGFR or VEGFR signaling pathways.

Inhibition of Receptor Tyrosine Kinase Signaling.

Targeting Bacterial Enzymes

In the context of antimicrobial activity, thiazole derivatives can inhibit essential bacterial enzymes. For instance, some analogs of this compound could potentially target enzymes involved in fatty acid synthesis, such as β-ketoacyl-ACP synthase (FabH), which is crucial for bacterial cell wall biosynthesis.[1][2]

Inhibition of Bacterial Fatty Acid Synthesis.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently lacking, the extensive body of research on related thiazole derivatives strongly suggests its potential as a valuable scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo screening to elucidate their specific biological activities and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for initiating such investigations. The versatility of the thiazole-4-carboxylate core offers a promising avenue for the discovery of next-generation therapeutics.

References

Whitepaper: In Silico Analysis of Methyl 2-methylthiazole-4-carboxylate: A Technical Guide to Property Prediction

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The early assessment of a compound's physicochemical, pharmacokinetic, and toxicological properties is critical for streamlining the drug discovery pipeline, reducing costs, and minimizing late-stage failures. In silico methodologies provide a rapid and cost-effective approach to profile novel chemical entities before significant resources are committed to synthesis and in vitro testing.[1][2][3][4] This technical guide provides a comprehensive framework for the in silico prediction of key drug-like properties for Methyl 2-methylthiazole-4-carboxylate, a heterocyclic compound of interest.

This document outlines the computational workflow for property prediction, presents illustrative predicted data in structured tables, and provides detailed experimental protocols for the subsequent validation of these predictions. By integrating computational predictions with established experimental methodologies, researchers can make more informed decisions in the early stages of drug development.

Introduction to this compound

This compound belongs to the thiazole class of heterocyclic compounds. Thiazole rings are prevalent structural motifs in a wide range of pharmacologically active molecules, known to exhibit diverse biological activities.[5][6][7] A thorough understanding of the molecule's properties is the first step in evaluating its therapeutic potential.

Molecular Structure:

-

Compound Name: this compound

-

CAS Number: 35272-15-2

-

Molecular Formula: C₆H₇NO₂S[8]

-

Molecular Weight: 157.19 g/mol [8]

-

SMILES: COC(=O)c1csc(n1)C

In silico tools leverage a molecule's structure to compute a wide array of properties, offering a foundational assessment of its drug-likeness and potential liabilities.[1][9]

In Silico Prediction Workflow

The computational evaluation of a drug candidate follows a structured workflow. This process begins with the molecule's structure and progresses through various predictive models to generate a comprehensive profile of its potential behavior in vivo.

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's behavior, influencing its solubility, permeability, and formulation. The following table summarizes illustrative predicted values for this compound, typically generated by platforms like SwissADME or admetSAR.[2]

| Property | Predicted Value (Illustrative) | Significance in Drug Development |

| Molecular Weight | 157.19 g/mol | Conforms to Lipinski's Rule of 5 (<500), favoring good absorption. |

| LogP (o/w) | 1.35 | Indicates moderate lipophilicity, balancing solubility and permeability.[10] |

| Aqueous Solubility (LogS) | -2.5 | Predicts low to moderate solubility in water.[11] |

| pKa (most basic) | 1.8 | Weakly basic nitrogen in the thiazole ring. |

| Topological Polar Surface Area (TPSA) | 67.4 Ų | Suggests good cell permeability (<140 Ų). |

| Number of Rotatable Bonds | 2 | Low number indicates good oral bioavailability. |

Experimental Protocol: LogP Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for experimentally determining the octanol-water partition coefficient (LogP).[12]

Objective: To measure the differential solubility of the compound in two immiscible phases, n-octanol and water.

Materials:

-

This compound

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Vortex mixer and centrifuge

-

Analytical instrument (e.g., HPLC-UV)

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol and water by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

-

Compound Dissolution: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a tube containing a known volume of pre-saturated water. The final concentration should be below the compound's solubility limit in either phase.

-

Equilibration: Vigorously vortex the mixture for 5-10 minutes at a controlled temperature (e.g., 25°C) to facilitate partitioning.[13]

-

Phase Separation: Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes) to ensure complete separation of the two phases.[13]

-

Quantification: Carefully sample an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.[14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Predicted Pharmacokinetic (ADME) Properties

ADME (Absorption, Distribution, Metabolism, Excretion) properties determine the fate of a drug in the body. Predicting these properties early can prevent the development of compounds with poor pharmacokinetic profiles.

| Property | Predicted Value (Illustrative) | Significance in Drug Development |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may cross the BBB, which is relevant for CNS targets. |

| CYP450 2D6 Inhibitor | No | Low probability of drug-drug interactions involving the CYP2D6 enzyme. |

| CYP450 3A4 Inhibitor | No | Low probability of drug-drug interactions involving the CYP3A4 enzyme. |

| Plasma Protein Binding (PPB) | Moderate (~75%) | A significant fraction will be bound to plasma proteins, affecting free drug concentration. |

Predicted Toxicological Properties

Early identification of potential toxicities is crucial to avoid safety-related attrition. Key areas of concern include cardiotoxicity, mutagenicity, and organ toxicity.

| Property | Prediction (Illustrative) | Significance in Drug Development |

| hERG Inhibition | Low Risk | Unlikely to cause QT prolongation, a major cardiotoxicity concern.[15] |

| Ames Mutagenicity | Non-mutagen | Low probability of causing genetic mutations, a key indicator for carcinogenicity.[16] |

| Hepatotoxicity (H-HT) | Low Risk | Unlikely to cause drug-induced liver injury. |

| Skin Sensitization | Low Risk | Low probability of causing an allergic contact dermatitis. |

Experimental Protocol: hERG Inhibition Assay (Automated Patch-Clamp)

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.[15] Automated patch-clamp is a high-throughput method to assess this risk.[17][18]

Objective: To measure the inhibitory effect of the compound on the hERG potassium channel current.

Materials:

-

Mammalian cell line stably expressing the hERG channel (e.g., HEK-293).[18]

-

Automated patch-clamp system (e.g., QPatch, SyncroPatch).[17][18]

-

Extracellular and intracellular recording solutions.

-

Test compound (this compound) at various concentrations.

-

Positive control (e.g., E-4031, a known hERG blocker).[18]

-

Vehicle control (e.g., DMSO).[18]

Procedure:

-

Cell Preparation: Harvest hERG-expressing cells at 70-90% confluency and prepare a single-cell suspension in the extracellular solution.[17]

-

System Priming: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

-

Cell Sealing: The system automatically positions cells and forms high-resistance gigaseals. Only cells meeting quality control criteria (e.g., seal resistance >100 MΩ) are used.[18]

-

Baseline Recording: Establish a stable whole-cell recording. Apply a specific voltage protocol to elicit the characteristic hERG tail current and record a stable baseline.[17][18]

-

Compound Application: Apply the vehicle control, followed by sequentially increasing concentrations of the test compound. Allow sufficient time at each concentration for the effect to reach a steady state (typically 3-5 minutes).[18]

-

Positive Control: Apply a known hERG inhibitor as a positive control to confirm assay sensitivity.

-

Data Analysis: Measure the peak amplitude of the hERG tail current before and after compound application. Calculate the percentage of current inhibition for each concentration. Fit the concentration-response data to a suitable equation to determine the half-maximal inhibitory concentration (IC₅₀).[17]

Experimental Protocol: Ames Mutagenicity Test

The Ames test is a widely used bacterial reverse mutation assay to assess a chemical's potential to cause DNA mutations.[16][19][20]

Objective: To determine if the compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100).[21]

-

Test compound at various concentrations.

-

S9 fraction (rat liver homogenate) for metabolic activation.[21]

-

Minimal glucose agar plates.[21]

-

Top agar, histidine/biotin solution.

-

Positive controls (e.g., sodium azide without S9, 2-anthramine with S9).[21]

-

Negative/vehicle control (e.g., distilled water or DMSO).[21]

Procedure:

-

Strain Culture: Grow overnight cultures of the Salmonella tester strains.

-

Test Mixture Preparation: In separate tubes, combine the tester strain culture, the test compound at a specific dose, and either a buffer (for the test without metabolic activation) or the S9 mix (for the test with metabolic activation).[22]

-

Top Agar Addition: Add molten top agar containing a trace amount of histidine and biotin to each tube. The trace histidine allows for a few cell divisions, which is necessary for mutations to occur.[19]

-

Plating: Quickly vortex the mixture and pour it onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[16]

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated and can now synthesize their own histidine) on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the number on the negative control plates.

Conclusion and Future Directions

The in silico predictions presented in this guide suggest that this compound possesses a promising drug-like profile. Its predicted properties—including good intestinal absorption, moderate lipophilicity, and a low risk for key toxicities like hERG inhibition and mutagenicity—make it a viable candidate for further investigation.

The next logical step is the experimental validation of these computational hypotheses. The detailed protocols provided for determining LogP, hERG inhibition, and mutagenicity serve as a direct roadmap for these crucial early-stage experiments. A positive correlation between the predicted and experimental data would significantly increase confidence in this scaffold and justify its advancement into further preclinical development.

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. benchchem.com [benchchem.com]

- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 19. ANDC DU/Biology Protocols/Ame's Test - WikiEducator [wikieducator.org]

- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 22. bio-protocol.org [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Methyl 2-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the one-pot synthesis of Methyl 2-methylthiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The thiazole moiety is a key scaffold in numerous pharmaceuticals, exhibiting a wide range of biological activities. This document outlines a practical and efficient one-pot procedure adapted from established Hantzsch thiazole synthesis methodologies.

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1][2] It typically involves the condensation reaction between a thioamide and an α-halocarbonyl compound. One-pot variations of this synthesis have been developed to improve efficiency, reduce waste, and simplify the experimental procedure.[1][3]

This protocol details a proposed one-pot synthesis of this compound from readily available starting materials: methyl acetoacetate and thioacetamide. The reaction proceeds through an in-situ halogenation of the β-ketoester followed by cyclization with the thioamide.

Reaction Scheme

The overall reaction for the one-pot synthesis of this compound is depicted below. The process involves the initial bromination of methyl acetoacetate to form the reactive intermediate, methyl 2-bromoacetoacetate, which then undergoes condensation and cyclization with thioacetamide to yield the final product.

References

Application Notes and Protocols for Hantzsch Thiazole Synthesis of 2-Methylthiazole-4-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the formation of thiazole rings.[1][2] This classical method involves the condensation reaction between an α-haloketone and a thioamide.[1] The resulting thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties.

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-methylthiazole-4-carboxylate, a valuable building block in organic synthesis and drug discovery. The synthesis is achieved through the reaction of thioacetamide and ethyl 2-chloroacetoacetate.

Reaction Principle

The synthesis of ethyl 2-methylthiazole-4-carboxylate via the Hantzsch reaction proceeds through the nucleophilic attack of the sulfur atom from thioacetamide on the α-carbon of ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

This protocol is adapted from established procedures for Hantzsch thiazole synthesis.

Materials:

-

Thioacetamide (C₂H₅NS)

-

Acetonitrile (CH₃CN), anhydrous

-

Triethylamine (N(CH₂CH₃)₃)

-

Diethyl ether

-

10% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve thioacetamide (1.2 equivalents) in anhydrous acetonitrile.

-

Addition of α-Haloketone: To the stirring solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise over a period of 15-20 minutes at room temperature. An exotherm may be observed.

-

Initial Reaction: Stir the reaction mixture at room temperature for 2 hours. A precipitate may form during this time.

-

Cyclization: Add triethylamine (2.5 equivalents) dropwise to the mixture. The addition may cause fuming and an increase in temperature.

-

Reflux: Gently reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, add 25 mL of water. Extract the mixture with diethyl ether (2 x 100 mL).

-

Washing: Wash the combined organic layers with 10% HCl (25 mL), followed by saturated NaHCO₃ solution, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 2-methylthiazole-4-carboxylate.

Data Presentation

| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Time | Yield | Purity | Reference |

| Thioacetamide | Ethyl 2-chloroacetoacetate | Acetonitrile | Triethylamine | 3-4 hours | 85-95% | >97% | Adapted |

| Thioacetamide | Ethyl 2-bromoacetoacetate | Ethanol | None | 2 hours | ~70% | N/A | General |

Yields are highly dependent on reaction conditions and purification methods.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the Hantzsch synthesis of ethyl 2-methylthiazole-4-carboxylate.

Reaction Mechanism

References

Application Notes and Protocols for the Synthesis of Methyl 2-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-methylthiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. In this specific application, the protocol outlines the reaction between methyl 3-bromopyruvate and thioacetamide to yield the target compound. This document includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the synthetic workflow.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceuticals. The 2-methylthiazole-4-carboxylate scaffold, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Hantzsch thiazole synthesis offers a reliable and straightforward method for the construction of the thiazole ring system.[1] This protocol adapts the general principles of the Hantzsch synthesis for the efficient preparation of this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material 1 | Thioacetamide | [2] |

| Starting Material 2 | Methyl 3-bromopyruvate | [2] |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 18 hours | [2] |

| Purification Method | Silica Gel Chromatography | [2] |

| Reported Yield | ~77% (for analogous reaction) | [2] |

Experimental Protocol

Materials:

-

Thioacetamide

-

Methyl 3-bromopyruvate

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thioacetamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Addition of α-halocarbonyl: To the stirring solution of thioacetamide, add methyl 3-bromopyruvate (1.3 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the THF.

-

Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[2]

-

Characterization: Characterize the final product by appropriate analytical methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Utilizing Methyl 2-methylthiazole-4-carboxylate in Anti-Tuberculosis Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Methyl 2-methylthiazole-4-carboxylate and its derivatives as a scaffold for the development of novel anti-tuberculosis (anti-TB) agents. The document outlines the rationale for its use, summarizes key biological data of closely related compounds, and provides detailed experimental protocols for synthesis, in vitro efficacy, and cytotoxicity evaluation.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This necessitates the discovery of new anti-TB agents with novel mechanisms of action. The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potent antitubercular effects.[1][2][3] Thiazole-based compounds have been shown to target essential pathways in M. tb, such as mycolic acid biosynthesis and nucleotide synthesis.[1][3][4][5][6]

While direct anti-tubercular activity data for this compound is not extensively reported in publicly available literature, the closely related 2-aminothiazole-4-carboxylate scaffold has shown significant promise.[7][8][9][10][11] Structure-activity relationship (SAR) studies on this scaffold suggest that modifications at the C2 and C5 positions of the thiazole ring can lead to potent anti-TB compounds.[11][12] This provides a strong rationale for the synthesis and evaluation of a library of derivatives based on the this compound core.

Potential Mechanisms of Action

Thiazole-based anti-TB agents have been suggested to inhibit several key mycobacterial enzymes. Two prominent targets include:

-

β-ketoacyl-ACP synthase (mtFabH): This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system in M. tb, which is responsible for the biosynthesis of mycolic acids.[5][6] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a protective barrier against antibiotics and the host immune response.[5][6] Inhibition of mtFabH disrupts mycolic acid synthesis, leading to bacterial cell death.[5][6]

-

Thymidylate Synthase X (ThyX): ThyX is a flavin-dependent enzyme that catalyzes the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis.[13][14] Importantly, ThyX is found in M. tb but is absent in humans, who utilize a different thymidylate synthase (ThyA).[13][15] This makes ThyX an attractive and selective target for anti-TB drug development.[13][15]

Data Presentation

The following tables summarize the in vitro anti-tubercular activity and cytotoxicity of selected 2-aminothiazole-4-carboxylate derivatives, which serve as important comparator compounds for newly synthesized this compound analogs.

Table 1: In Vitro Anti-tubercular Activity of 2-Aminothiazole-4-Carboxylate Derivatives against M. tuberculosis H37Rv

| Compound ID | Structure | MIC (µg/mL) | MIC (µM) | Reference |

| 1 | Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | 0.24 | [7][8][9][10][11] |

| 2 | Methyl 2-amino-5-methylthiazole-4-carboxylate | 16 | 93 | [11] |

| 3 | 2-Amino-5-methylthiazole-4-carboxylic acid | 0.06 | 0.35 | [11] |

| 4 | Methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate | >100 | >375 | [7][9] |

| 5 | 2-Amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 32 | 125 | [11] |

| Isoniazid | Standard Drug | 0.25 | 1.8 | [7][9] |

| Thiolactomycin | mtFabH Inhibitor | 13 | 62.5 | [7][9] |

Table 2: In Vitro Cytotoxicity Data of Selected Compounds

| Compound ID | Cell Line | Assay | IC50 (µg/mL) | Selectivity Index (SI = IC50 / MIC) | Reference |

| 1 | HS-27 (human fibroblast) | Not specified | >100 | >1667 | [7][9] |

| 20 (a 2-pyridylamino analog) | Vero (monkey kidney epithelial) | Not specified | 8 | - | [12] |

Experimental Protocols

Detailed methodologies for the synthesis, anti-tubercular screening, and cytotoxicity evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of Methyl 2-amino-5-substituted-thiazole-4-carboxylates

This protocol is adapted from the synthesis of 2-aminothiazole-4-carboxylate derivatives and can be modified for the synthesis of 2-methylthiazole analogs by using an appropriate thioamide.[7][8][9][16]

Materials:

-

Appropriate aldehyde

-

Methyl dichloroacetate

-

Sodium methoxide (NaOMe)

-

Thiourea (or 2-methylthioacetamide for 2-methyl derivatives)

-

Anhydrous methanol (MeOH)

-

Anhydrous diethyl ether

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the starting aldehyde (1.0 eq) and methyl dichloroacetate (1.0 eq) in anhydrous diethyl ether at 0°C.

-

Slowly add a solution of NaOMe (1.5 eq) in anhydrous MeOH dropwise over 45 minutes while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with water and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

-

Immediately dissolve the crude product and thiourea (1.1 eq) in anhydrous MeOH.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired methyl 2-aminothiazole-4-carboxylate derivative.

Protocol 2: In Vitro Anti-tubercular Susceptibility Testing - Microplate Alamar Blue Assay (MABA)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[2][4][17][18][19][20]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

-

96-well sterile, U-bottom microtiter plates

-

Alamar Blue reagent

-

Test compounds and standard drugs (e.g., Isoniazid, Rifampicin) dissolved in DMSO

-

Sterile deionized water

-

Parafilm

Procedure:

-

Culture M. tb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Dilute the bacterial culture to a final concentration of approximately 1 x 10^5 CFU/mL in 7H9 broth.

-